molecular formula C14H13BrFNO B11821884 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone CAS No. 1624260-58-7

1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone

Cat. No.: B11821884
CAS No.: 1624260-58-7
M. Wt: 310.16 g/mol
InChI Key: ANHOSYYKTNGAAR-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the pyrrole ring and fluorine atom under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one atom or group with another, such as halogen exchange.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine
  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to these similar compounds, 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

1624260-58-7

Molecular Formula

C14H13BrFNO

Molecular Weight

310.16 g/mol

IUPAC Name

1-[5-bromo-3-(2,5-dimethylpyrrol-1-yl)-2-fluorophenyl]ethanone

InChI

InChI=1S/C14H13BrFNO/c1-8-4-5-9(2)17(8)13-7-11(15)6-12(10(3)18)14(13)16/h4-7H,1-3H3

InChI Key

ANHOSYYKTNGAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2F)C(=O)C)Br)C

Origin of Product

United States

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